Tanzawaic Acid E as a Non-Active Control: Negative Bioactivity Data Define Its Niche
In a head-to-head comparison of tanzawaic acid derivatives isolated from Penicillium sp. SF-6013, tanzawaic acid E (tested as a salt form) was inactive in an anti-inflammatory assay measuring nitric oxide (NO) production in LPS-activated microglial BV-2 cells, whereas its co-isolated structural analogs tanzawaic acid A and tanzawaic acid B showed potent inhibition with IC50 values of 7.1 μM and 42.5 μM, respectively [1]. This quantitative difference demonstrates that tanzawaic acid E is not simply a less potent version of its analogs but lacks this specific anti-inflammatory activity altogether. It is therefore an essential negative control or reference standard for SAR studies, confirming that the observed activity in other tanzawaic acids is due to specific structural features absent in tanzawaic acid E.
| Evidence Dimension | Inhibition of nitric oxide (NO) production (anti-inflammatory activity) |
|---|---|
| Target Compound Data | No inhibitory activity detected (inactive) |
| Comparator Or Baseline | Tanzawaic acid A (IC50 = 7.1 μM); Tanzawaic acid B (IC50 = 42.5 μM) |
| Quantified Difference | >6-fold difference in potency (inactive vs. 7.1 μM) and complete lack of activity |
| Conditions | LPS-activated microglial BV-2 cells |
Why This Matters
This definitive negative result validates tanzawaic acid E as the ideal, chemically defined negative control for anti-inflammatory screening campaigns, a role no active analog can fulfill.
- [1] Quang, T. H.; Ngan, N. T. T.; Ko, W.; Kim, D. C.; Yoon, C. S.; Sohn, J. H.; Yim, J. H.; Kim, Y. C.; Oh, H. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities. Bioorg. Med. Chem. Lett. 2014, 24 (24), 5787–5791. View Source
